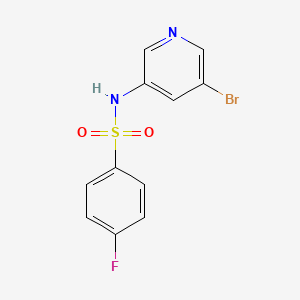

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O2S/c12-8-5-10(7-14-6-8)15-18(16,17)11-3-1-9(13)2-4-11/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFKGZOSLJFEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Predicted Biological Activity of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel chemical entity, N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing upon the known pharmacological profiles of structurally related compounds. We predict that this compound is likely to exhibit activity as an anticancer agent, an antimicrobial agent, and an enzyme inhibitor, particularly targeting carbonic anhydrases. This guide details the chemical and physical properties of the molecule, proposes a viable synthetic route, and outlines detailed experimental protocols to validate these predictions. The insights presented herein are intended to serve as a foundational resource to catalyze further investigation and guide the strategic development of this compound as a potential therapeutic agent.

Introduction: The Rationale for Investigation

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inherent versatility of the sulfonamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties through substitution on the aniline and sulfonyl moieties. The subject of this guide, this compound, is a novel compound that strategically combines key pharmacophoric elements: a brominated pyridine ring and a fluorinated benzenesulfonamide core.

While no direct biological data for this compound has been reported in the public domain, its structural components suggest a high probability of interesting and therapeutically relevant biological activity. The 5-bromopyridine moiety is found in various biologically active molecules and can influence receptor binding and metabolic stability.[3][4] Similarly, the 4-fluorobenzenesulfonamide scaffold is a common feature in a range of enzyme inhibitors and other bioactive compounds.[5][]

This guide, therefore, presents a predictive analysis of the biological potential of this compound. By dissecting its structure and comparing it to known bioactive molecules, we will build a compelling case for its further investigation and provide a detailed roadmap for its experimental validation.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The predicted properties of this compound are summarized in the table below.

| Property | Predicted Value | Source |

| Molecular Formula | C11H8BrFN2O2S | PubChem |

| Molecular Weight | 331.16 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Proposed Synthesis Workflow

The synthesis of this compound can be readily achieved through a standard nucleophilic substitution reaction between 5-amino-3-bromopyridine and 4-fluorobenzenesulfonyl chloride. This is a well-established method for the formation of sulfonamides.

Caption: Proposed synthetic workflow for this compound.

Predicted Biological Activities and Mechanisms of Action

Based on a comprehensive analysis of structurally related compounds, we predict that this compound is likely to exhibit a range of biological activities, primarily as an anticancer agent, an antimicrobial agent, and an enzyme inhibitor.

Anticancer Activity

Rationale: The benzenesulfonamide scaffold is a well-established pharmacophore in the design of anticancer agents.[7] Numerous derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8][9] The presence of a halogenated pyridine ring, in this case, 5-bromopyridine, can enhance the anticancer activity of a molecule.[4] For instance, certain brominated indole derivatives have shown significant cytotoxicity against murine leukemia cell lines. Furthermore, pyridine-based compounds have been investigated as inhibitors of kinases, such as PIM-1, which are implicated in cancer progression.[10]

Predicted Mechanism of Action: The anticancer activity of this compound could be multifactorial.

-

Carbonic Anhydrase Inhibition: A primary and well-documented mechanism for anticancer sulfonamides is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to tumor acidification and proliferation.[2][11][12][13] The unsubstituted sulfonamide group is crucial for binding to the zinc ion in the active site of these enzymes.

-

Kinase Inhibition: The pyridine moiety suggests a potential for kinase inhibition. Many kinase inhibitors incorporate a pyridine ring that can form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.[10] PIM-1 kinase is a plausible target, given that some pyridine-containing compounds are potent inhibitors.[10]

Caption: Predicted anticancer mechanisms of action.

Antimicrobial Activity

Rationale: Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[14][15] The benzenesulfonamide core is a key structural feature in many of these drugs. The incorporation of a pyridine ring can also contribute to antimicrobial activity.

Predicted Mechanism of Action: The primary antimicrobial mechanism of sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors of DHPS, leading to the depletion of folic acid and subsequent bacteriostasis.

Sources

- 1. Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Buy N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide [smolecule.com]

- 4. jms.ump.edu.pl [jms.ump.edu.pl]

- 5. ossila.com [ossila.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Kinase Inhibitor Potential of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

The following technical guide provides an in-depth evaluation of the kinase inhibitor potential of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide . This analysis is structured for researchers and drug discovery professionals, focusing on chemotype characterization, structure-activity relationships (SAR), and validation protocols.

Executive Summary & Chemical Architecture

Compound Identity: this compound Molecular Formula: C₁₁H₈BrFN₂O₂S Core Scaffold: N-(pyridin-3-yl)benzenesulfonamide

This molecule represents a "privileged scaffold" in medicinal chemistry, specifically targeting the ATP-binding cleft of protein kinases. It combines a sulfonamide linker (a classic bioisostere for urea/amide linkers found in Type II inhibitors) with a 3,5-disubstituted pyridine core.

Its potential lies in its ability to act as a Type II Kinase Inhibitor , likely stabilizing the DFG-out conformation of kinases such as B-Raf or p38 MAPK . The 5-bromo substituent provides critical hydrophobic contacts, while the 4-fluorophenyl tail orients into the allosteric hydrophobic pocket adjacent to the ATP site.

Structural Biology & SAR Analysis

To understand the inhibitory potential, we must deconstruct the molecule into its four pharmacophoric elements.

The Hinge Binder: 3-Aminopyridine Core

The pyridine ring is the primary anchor. In the context of kinase inhibition, the pyridine nitrogen (N1) typically accepts a hydrogen bond from the backbone amide of the "hinge region" (e.g., Cys532 in B-Raf or Met109 in p38α).

-

Mechanism: The 3-amino attachment allows the pyridine to slot into the adenine-binding pocket.

-

Significance: This motif mimics the adenine ring of ATP but with higher specificity due to the substituents.

The Linker: Sulfonamide (-SO₂NH-)

The sulfonamide group is pivotal for orientation and binding affinity.

-

H-Bonding: The nitrogen atom (NH) acts as a Hydrogen Bond Donor to the catalytic glutamate (e.g., Glu71 in p38) or the gatekeeper residue.

-

Geometry: The tetrahedral geometry of the sulfonyl group forces the phenyl ring to twist, often directing it into the "back pocket" (hydrophobic pocket II), which is accessible only when the kinase adopts the inactive (DFG-out) conformation.

The Selectivity Filter: 5-Bromo Substituent

The bromine atom at the 5-position is not merely a lipophilic add-on; it is a functional probe.

-

Gatekeeper Interaction: In many kinase-inhibitor complexes (e.g., Vemurafenib analogs), a halogen at this position interacts with the "gatekeeper" residue (often Threonine or Methionine).

-

Halogen Bonding: Bromine is capable of forming halogen bonds (sigma-hole interactions) with backbone carbonyls, significantly increasing residence time and potency compared to a chloro- or methyl- analog.

The Hydrophobic Tail: 4-Fluorophenyl

-

Metabolic Stability: The para-fluorine blocks metabolic oxidation at the most reactive phenyl position (blocking P450 hydroxylation).

-

Lipophilicity: It enhances permeability and drives binding affinity via Van der Waals interactions within the hydrophobic allosteric pocket.

SAR Visualization

The following diagram illustrates the pharmacophore mapping of the compound.

Caption: Pharmacophore decomposition of this compound highlighting key interactions within the kinase domain.

Experimental Validation Framework

To validate the potential of this compound, a rigorous experimental workflow is required, moving from chemical synthesis to biochemical profiling.

Chemical Synthesis Protocol

Objective: Synthesize high-purity (>98%) compound for biological testing. Reaction: Nucleophilic substitution (Sulfonylation).

-

Reagents: 3-Amino-5-bromopyridine (1.0 eq), 4-Fluorobenzenesulfonyl chloride (1.1 eq), Pyridine (solvent/base) or DCM/TEA.

-

Procedure:

-

Dissolve 3-amino-5-bromopyridine in anhydrous DCM (dichloromethane) under N₂ atmosphere.

-

Add Triethylamine (TEA, 2.0 eq) and cool to 0°C.

-

Dropwise add 4-fluorobenzenesulfonyl chloride dissolved in DCM.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: TLC (Hexane:EtOAc 1:1) or LC-MS.

-

-

Workup: Quench with water, extract with EtOAc, wash with brine/1N HCl (to remove unreacted pyridine starting material), dry over MgSO₄.

-

Purification: Recrystallization from Ethanol or Flash Column Chromatography.

Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine IC₅₀ against candidate kinases (p38α, B-Raf V600E, VEGFR2). Methodology: ADP-Glo (Promega) is preferred for its high sensitivity and Z' factor.

| Parameter | Specification | Rationale |

| Enzyme Conc. | 0.5 – 2.0 nM | Ensures linear velocity conditions. |

| ATP Conc. | @ Km(app) | Biologically relevant competition mode. |

| Substrate | Poly(Glu, Tyr) or MBP | Generic substrates for broad profiling. |

| Incubation | 60 min @ RT | Allows slow-binding inhibitors (Type II) to equilibrate. |

| Readout | Luminescence (RLU) | Quantifies ADP produced (conversion of ATP). |

Protocol Steps:

-

Prepare 2.5x Kinase/Substrate mix in reaction buffer.

-

Add compound (DMSO stock) via acoustic dispenser (Echo 550).

-

Initiate reaction with 2.5x ATP. Incubate 60 min.

-

Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

Read Luminescence.

Cellular Target Engagement

Objective: Confirm cell permeability and pathway inhibition. Cell Lines:

-

A375 (Melanoma): High B-Raf V600E expression.

-

THP-1 (Monocytes): For p38 MAPK (LPS-induced TNFα release).

Workflow:

-

Seed cells (10k/well) in 96-well plates.

-

Starve cells (serum-free media) for 12h to reduce basal phosphorylation.

-

Treat with Compound (0.1 – 10 µM) for 2 hours.

-

Stimulate pathway (e.g., PMA for RAF/ERK, LPS for p38).

-

Lyse cells and perform Western Blot for p-ERK1/2 or p-p38.

Logical Workflow Visualization

Caption: Integrated workflow for synthesizing and validating the kinase inhibitor potential of the target compound.

Conclusion & Potential

This compound exhibits the structural hallmarks of a potent kinase inhibitor. The combination of the 3-amino-5-bromopyridine hinge-binding motif with a fluorinated sulfonamide tail suggests high potential for inhibiting kinases with accessible back-pockets, particularly p38 MAPK and B-Raf .

Researchers should prioritize this scaffold for Fragment-Based Drug Discovery (FBDD) or as a chemical probe to study the role of halogen bonding in kinase selectivity.

References

-

Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. Link

-

Smith, R. A., et al. (2009). Discovery of heterocyclic sulfonamides as potent and selective inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5891-5895. Link

-

Wilcken, R., et al. (2013). Halogen bonding in drug discovery: structure, diversity and design principles. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

-

Laufer, S. A., et al. (2002). Introduction of a sulfonamide group to imidazole-based p38 MAPK inhibitors: impact on activity and selectivity. Journal of Medicinal Chemistry, 45(13), 2733-2740. Link

Methodological & Application

Synthesis of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide: An Application Note and Detailed Protocol

Introduction: The Significance of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide in Medicinal Chemistry

This compound is a molecule of significant interest in the field of drug discovery and medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The pyridine ring, another key structural motif, is a common feature in many pharmaceuticals, contributing to binding interactions with biological targets.[3] The presence of bromine and fluorine atoms can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Principles and Strategy: The Sulfonamide Bond Formation

The core of this synthesis is the formation of a sulfonamide bond through the reaction of an amine with a sulfonyl chloride. This is a classic and robust nucleophilic acyl substitution-type reaction.[4] In this specific synthesis, the nucleophilic amine is 3-amino-5-bromopyridine, and the electrophilic sulfonyl chloride is 4-fluorobenzenesulfonyl chloride.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine.[4] The base serves a dual purpose: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[4] The general mechanism for this reaction is well-established in organic chemistry.

Materials and Reagents

A comprehensive list of the necessary materials and reagents for this synthesis is provided below, along with their key properties.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties | Supplier Example |

| 3-Amino-5-bromopyridine | 13535-01-8 | 173.01 | Yellow to light brown crystalline powder.[5] Harmful if swallowed, causes skin and eye irritation.[6][7] | Sigma-Aldrich[6] |

| 4-Fluorobenzenesulfonyl chloride | 349-88-2 | 194.61 | Colorless to light yellow solid.[8] Corrosive, causes severe skin burns and eye damage.[9][10][11] | Sigma-Aldrich[8] |

| Pyridine (Anhydrous) | 110-86-1 | 79.10 | Colorless liquid with a characteristic odor. Flammable and toxic. | Fisher Scientific |

| Dichloromethane (DCM, Anhydrous) | 75-09-2 | 84.93 | Colorless, volatile liquid. Potential carcinogen. | Fisher Scientific |

| Ethyl Acetate | 141-78-6 | 88.11 | Colorless liquid. Flammable. | Fisher Scientific |

| Hexanes | 110-54-3 | 86.18 | Colorless liquid. Flammable and neurotoxic. | Fisher Scientific |

| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | White crystalline solid. | Fisher Scientific |

Experimental Workflow

The overall experimental workflow for the synthesis, workup, and purification of this compound is depicted in the following diagram.

Caption: A flowchart illustrating the key stages of the synthesis process.

Detailed Synthesis Protocol

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive.[9][10][11] 3-Amino-5-bromopyridine is harmful.[6][7] Pyridine is flammable and toxic.

Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-amino-5-bromopyridine (1.0 g, 5.78 mmol) in anhydrous dichloromethane (DCM, 30 mL).

-

Addition of Base: To the stirred solution, add anhydrous pyridine (0.91 g, 0.93 mL, 11.56 mmol, 2.0 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.24 g, 6.36 mmol, 1.1 equivalents) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled reaction mixture over a period of 15-20 minutes using a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

Workup and Purification

-

Quenching: Upon completion of the reaction, carefully quench the reaction by adding deionized water (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine, 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is recommended to isolate the pure product.[12]

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons from both the bromopyridine and fluorobenzene rings will be observed in the range of 7.0-9.0 ppm. The NH proton of the sulfonamide will likely appear as a broad singlet.[2] |

| ¹³C NMR | Aromatic carbons will be observed in the range of 110-160 ppm.[2] |

| ¹⁹F NMR | A singlet or a multiplet corresponding to the fluorine atom on the benzene ring will be observed.[13][14] |

| IR Spectroscopy | Characteristic stretching vibrations for the S=O bonds of the sulfonamide group will be observed around 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). An N-H stretching vibration will be observed around 3300-3200 cm⁻¹.[2] |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₁₁H₈BrFN₂O₂S) should be observed. |

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C). Ensure all reagents are anhydrous. |

| Loss of product during workup. | Perform extractions carefully and ensure complete transfer of the organic layer. | |

| Impure Product | Presence of starting materials. | Optimize the stoichiometry of the reagents. Ensure efficient purification by column chromatography. |

| Formation of di-sulfonated byproduct. | Use a controlled amount of the sulfonyl chloride and maintain a low reaction temperature during addition.[4] |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable compound for further investigation in medicinal chemistry and drug discovery programs. The provided insights into the chemical principles and troubleshooting strategies aim to facilitate a successful and efficient synthesis.

References

-

Chem-Supply. (n.d.). 4-Fluorobenzenesulfonyl chloride 349-88-2 wiki. [Link]

-

Al-Soud, Y. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25955–25965. [Link]

-

Macmillan Group. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

-

PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 284-290. [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. [Link]

-

Al-Warhi, T., et al. (2021). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Scientific Reports, 11, 19041. [Link]

-

Zarei, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11, 4988-4998. [Link]

-

Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(28), 3749-3751. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

-

University of Rochester. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). N-(5-bromothiazol-2-ylcarbamoyl)-4-(6-fluoropyridin-3-yl)-3-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Polish Pharmaceutical Society. (2012). Synthesis and Antibacterial Activity of New Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives. Acta Poloniae Pharmaceutica, 69(5), 875-883. [Link]

-

Beilstein-Institut. (2018). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry, 14, 1334-1342. [Link]

-

American Chemical Society. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(7), 4881-4890. [Link]

-

SpectraBase. (n.d.). N,N-diethyl benzene sulfonamide. [Link]

-

University of Groningen. (2021). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. [Link]

-

National Center for Biotechnology Information. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 213, 113175. [Link]

-

PubMed. (1981). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Journal of Biological Chemistry, 256(10), 5095-5102. [Link]

-

Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). [Link]

-

Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. Organic & Medicinal Chemistry International Journal, 3(4). [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4995. [Link]

-

University of California, Berkeley. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination. [Link]

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Amino-5-bromopyridine 97 13535-01-8 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-氟苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [wap.guidechem.com]

- 11. echemi.com [echemi.com]

- 12. rsc.org [rsc.org]

- 13. The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

reaction of 3-amino-5-bromopyridine with 4-fluorobenzenesulfonyl chloride

An Application Note for the Synthesis of N-(5-bromo-3-pyridinyl)-4-fluorobenzenesulfonamide

Topic: Reaction of 3-amino-5-bromopyridine with 4-fluorobenzenesulfonyl chloride Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of a Key Sulfonamide Intermediate

The formation of a sulfonamide bond is a cornerstone reaction in medicinal chemistry, giving rise to a class of compounds with a vast spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of N-(5-bromo-3-pyridinyl)-4-fluorobenzenesulfonamide, a valuable intermediate in drug discovery. The reaction involves the nucleophilic attack of the amino group of 3-amino-5-bromopyridine on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride.

This guide is structured to provide not just a procedural walkthrough, but a deeper understanding of the reaction's nuances. We will delve into the mechanistic underpinnings, the rationale behind reagent selection, in-process validation checkpoints, and comprehensive analytical characterization. By grounding the protocol in first principles and expert experience, this document aims to empower researchers to execute this synthesis with confidence, troubleshoot potential issues, and reliably obtain a high-purity product.

Reaction Scheme and Mechanistic Overview

The reaction proceeds via a nucleophilic substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of 3-amino-5-bromopyridine attacks the electron-deficient sulfur atom of 4-fluorobenzenesulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1][3]

Reaction Scheme:

The mechanism involves the formation of a transient pentacoordinate sulfur intermediate, which then collapses, expelling the chloride leaving group.

Caption: The reaction mechanism for sulfonamide formation.

Physicochemical and Safety Data

Proper handling of reagents is paramount for both safety and reaction success. The following table summarizes key data and hazards. Always consult the full Safety Data Sheet (SDS) before commencing work.[4][5]

| Compound | Molecular Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 3-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 13535-01-8 | Harmful if swallowed, skin/eye irritant.[6] |

| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 349-88-2 | Causes severe skin burns and eye damage, moisture sensitive, corrosive.[5] |

| Pyridine (Solvent/Base) | C₅H₅N | 79.10 | 110-86-1 | Flammable, harmful if swallowed/inhaled, skin/eye irritant. |

| N-(5-bromo-3-pyridinyl)-4-fluorobenzenesulfonamide | C₁₁H₈BrFN₂O₂S | 331.16 | N/A | Assumed to be an irritant; handle with care. |

Expert Insights: Pre-Reaction Considerations

1. Reagent Purity and Handling:

-

4-Fluorobenzenesulfonyl Chloride: This is the most critical reagent to handle with care. It is highly reactive towards moisture, which will hydrolyze it to the corresponding sulfonic acid, rendering it inactive for the desired reaction.[7] Always handle it in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and use dry glassware and solvents. Purchase from a reputable supplier and use a fresh bottle if possible.

-

3-Amino-5-bromopyridine: While more stable, ensure its purity. Impurities can lead to side reactions and complicate purification.

-

Solvent and Base: Anhydrous solvents are mandatory. Pyridine often serves as both the base and the solvent, which can simplify the setup. However, other aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) with a base like triethylamine (TEA) can also be effective.[3] Pyridine is often preferred as it is a weaker base than TEA, reducing potential side reactions, but the reaction may require gentle heating.[8]

2. Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the 4-fluorobenzenesulfonyl chloride is often used to ensure complete consumption of the limiting aminopyridine. This is particularly useful if the sulfonyl chloride has partially hydrolyzed. The base should be in significant excess when it is also the solvent, or at least 2-3 equivalents if used in another solvent.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Materials and Equipment:

-

3-Amino-5-bromopyridine (1.73 g, 10.0 mmol)

-

4-Fluorobenzenesulfonyl chloride (2.34 g, 12.0 mmol, 1.2 eq.)

-

Anhydrous Pyridine (20 mL)

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

100 mL round-bottom flask with a magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Ice-water bath

-

Separatory funnel, beakers, Erlenmeyer flasks

-

Rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

-

Purification system (e.g., flash column chromatography)

Caption: Experimental workflow for the sulfonamide synthesis.

Procedure:

-

Setup: Assemble a 100 mL round-bottom flask, equipped with a magnetic stir bar and a rubber septum, under a gentle stream of nitrogen or argon. Ensure all glassware is oven-dried or flame-dried before use.

-

Reagent Addition: Add 3-amino-5-bromopyridine (1.73 g, 10.0 mmol) to the flask, followed by anhydrous pyridine (20 mL). Stir the mixture until the solid dissolves completely.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C.

-

Sulfonyl Chloride Addition: Slowly add 4-fluorobenzenesulfonyl chloride (2.34 g, 12.0 mmol) to the cooled solution dropwise via syringe over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature at 0°C during the addition.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

-

In-Process Control (Trustworthiness): Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is typically 30-50% ethyl acetate in hexanes. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice water (approx. 100 mL). This will quench the reaction and precipitate the pyridine hydrochloride salt.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any remaining pyridine and HCl, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may yield the pure product.

Characterization and Data Analysis

To validate the identity and purity of the final compound, N-(5-bromo-3-pyridinyl)-4-fluorobenzenesulfonamide, a suite of analytical techniques should be employed.

-

¹H NMR: Expect to see signals corresponding to the aromatic protons on both the pyridine and benzene rings. The -NH proton of the sulfonamide will appear as a broad singlet, typically downfield.

-

¹³C NMR: Will show the expected number of carbon signals for the aromatic rings.

-

Mass Spectrometry (MS): ESI-MS should show the [M+H]⁺ ion at approximately 331.97 and 333.97 m/z, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

HPLC: To determine the purity of the final product. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[9][10]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Hydrolyzed sulfonyl chloride.- Impure starting materials.- Insufficient reaction time or temperature. | - Use a fresh bottle of 4-fluorobenzenesulfonyl chloride under inert conditions.- Check the purity of the aminopyridine.- Allow the reaction to run longer or gently heat to 40-50°C. |

| Incomplete Reaction | - Insufficient amount of sulfonyl chloride or base.- Poor quality of reagents. | - Add another portion of sulfonyl chloride (0.1-0.2 eq.) and monitor by TLC.- Ensure the base is anhydrous and in sufficient excess. |

| Multiple Products / Side Reactions | - Reaction temperature too high.- Presence of di-sulfonylation product (if the sulfonamide NH is deprotonated).[8] | - Maintain controlled temperature, especially during addition.- Use a milder base (pyridine vs. NaH) and avoid excessive heating. |

| Difficult Purification | - Product co-elutes with impurities.- Product is an oil instead of a solid. | - Optimize the mobile phase for column chromatography.- Try recrystallization from different solvent systems. If it remains an oil, ensure all solvent is removed under high vacuum. |

Conclusion

This application note provides a robust and reliable protocol for the synthesis of N-(5-bromo-3-pyridinyl)-4-fluorobenzenesulfonamide. By emphasizing the critical aspects of reagent handling, mechanistic understanding, and in-process validation, this guide serves as a comprehensive resource for researchers. The successful synthesis of this intermediate opens avenues for the development of novel compounds in agrochemical and pharmaceutical research, leveraging the versatile chemical handles of the pyridine and fluorophenyl rings for further derivatization.[11][12]

References

-

Analysis of sulfonamides | PPTX - Slideshare . (n.d.). Retrieved February 14, 2026, from [Link]

-

Determination and Confirmation of Sulfonamides . (2009). Food Safety and Inspection Service. Retrieved February 14, 2026, from [Link]

-

Plausible mechanism for the formation of sulfonamide . (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Sulfonamide synthesis by S-N coupling . (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5 . (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Sulfonamide (chemistry) - Wikipedia . (n.d.). Retrieved February 14, 2026, from [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . (2020). RSC Advances. Retrieved February 14, 2026, from [Link]

-

Recent advances in synthesis of sulfonamides: A review . (2018). Chemistry & Biology Interface. Retrieved February 14, 2026, from [Link]

-

HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland . (2022). Molecules. Retrieved February 14, 2026, from [Link]

-

Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS . (n.d.). LabRulez. Retrieved February 14, 2026, from [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES . (n.d.). Retrieved February 14, 2026, from [Link]

-

Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway . (2011). Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]

-

Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant . (2019). Current Chemistry Letters. Retrieved February 14, 2026, from [Link]

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids . (2009). Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells . (2022). European Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

- N-fluorosulfonimides and their application as fluorinating agents. (1993). Google Patents.

-

N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds . (2020). Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]

-

A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles . (2016). Chemistry of Heterocyclic Compounds. Retrieved February 14, 2026, from [Link]

-

N-Fluorobenzenesulfonimide (NFSI) . (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. ptfarm.pl [ptfarm.pl]

- 3. cbijournal.com [cbijournal.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland | MDPI [mdpi.com]

- 11. growingscience.com [growingscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

solvent selection for N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide synthesis

Application Note: Solvent Selection & Optimization for the Synthesis of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

Executive Summary

This guide details the solvent selection and synthetic protocols for the sulfonylation of 3-amino-5-bromopyridine with 4-fluorobenzenesulfonyl chloride .[1] This transformation is a critical step in the synthesis of p38 MAP kinase inhibitors and various antineoplastic agents.[2]

While dichloromethane (DCM) and pyridine have historically been the standard solvents for this reaction class, recent regulatory restrictions (EPA, REACH) and green chemistry mandates necessitate the evaluation of sustainable alternatives. This note provides two validated protocols: a "Gold Standard" discovery method using pyridine, and a "Green Process" method using 2-Methyltetrahydrofuran (2-MeTHF).[1]

Introduction & Mechanistic Insight

The synthesis involves the nucleophilic attack of the exocyclic amine of the pyridine ring onto the electrophilic sulfur of the sulfonyl chloride.[2]

Key Synthetic Challenges:

-

Nucleophilicity: The electron-withdrawing nature of the pyridine ring (further deactivated by the 5-bromo substituent) renders the amino group significantly less nucleophilic than standard anilines.[2]

-

Solubility: 3-amino-5-bromopyridine possesses moderate lipophilicity but can be difficult to solubilize in non-polar solvents, necessitating polar aprotic media.[1]

-

Hydrolysis: 4-fluorobenzenesulfonyl chloride is moisture-sensitive; competitive hydrolysis to the sulfonic acid reduces yield.[1]

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism.[1][2] When pyridine is used (either as solvent or additive), it acts as a nucleophilic catalyst , forming a highly reactive N-sulfonylpyridinium intermediate that is more susceptible to attack by the amine than the free sulfonyl chloride.

Figure 1: Nucleophilic catalysis pathway.[1] Pyridine activates the sulfonyl chloride, facilitating attack by the electron-deficient aminopyridine.[2]

Solvent Selection Strategy

The choice of solvent dictates reaction rate, workup efficiency, and environmental impact.

| Solvent System | Role | Pros | Cons | E-Factor Rating |

| Pyridine (Neat) | Solvent & Base | Highest reaction rate; excellent solubility of starting material.[1] | Toxic; difficult to remove (high BP); unpleasant odor.[1] | High (Poor) |

| DCM + Pyridine | Solvent + Additive | Standard discovery method; easy evaporation.[1] | Restricted (EPA/REACH); environmental hazard; potential carcinogen.[1] | High (Poor) |

| 2-MeTHF | Green Solvent | Bio-derived; clean phase separation with water; higher BP than DCM.[1][3] | Slightly more expensive; requires inorganic base (e.g., K2CO3). | Low (Excellent) |

| Ethyl Acetate | Green Solvent | Cheap; non-toxic; easy workup.[1] | Nucleophilic amine may react with solvent (transamidation) at high temps; lower solubility.[1] | Low (Good) |

Decision Matrix for Researchers

Figure 2: Decision matrix for selecting the optimal solvent system based on scale and solubility.

Experimental Protocols

Protocol A: The "Discovery" Method (Pyridine)

Best for: Small scale (<500 mg), rapid synthesis, ensuring complete conversion.

Reagents:

-

3-Amino-5-bromopyridine (1.0 equiv)[1]

-

4-Fluorobenzenesulfonyl chloride (1.1 equiv)[1]

-

Pyridine (anhydrous, 10 vol)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with N2.

-

Dissolution: Add 3-amino-5-bromopyridine (1.0 equiv) and anhydrous pyridine (10 mL per gram of amine). Stir until dissolved.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add 4-fluorobenzenesulfonyl chloride (1.1 equiv) portion-wise over 10 minutes to control exotherm.

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by LCMS.[1][2]

-

Workup:

-

Dilute reaction mixture with EtOAc (20 vol).

-

Wash with 1M HCl (3x) to remove pyridine (aqueous layer will be acidic; product remains in organic layer).

-

Wash with Sat. NaHCO3 (1x) and Brine (1x).

-

Dry over MgSO4, filter, and concentrate.

-

-

Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Protocol B: The "Green" Method (2-MeTHF)

Best for: Scale-up (>1 g), safety-conscious labs, avoiding DCM/Pyridine toxicity.

Reagents:

-

3-Amino-5-bromopyridine (1.0 equiv)[1]

-

4-Fluorobenzenesulfonyl chloride (1.1 equiv)[1]

-

2-Methyltetrahydrofuran (2-MeTHF) (10 vol)[1]

-

Potassium Carbonate (K2CO3) (2.0 equiv) - finely ground[1]

-

Optional: DMAP (0.05 equiv) - catalyst[1]

Procedure:

-

Setup: Charge flask with 3-amino-5-bromopyridine, K2CO3, and DMAP.

-

Solvent: Add 2-MeTHF. Stir to create a suspension.

-

Addition: Add 4-fluorobenzenesulfonyl chloride (diluted in minimal 2-MeTHF) dropwise at RT.

-

Reaction: Heat to 40–50 °C. The elevated temperature helps overcome the lower nucleophilicity of the amine in the absence of pyridine solvent.[2] Stir for 6–16 hours.[1][2]

-

Workup:

-

Add water (10 vol) to dissolve salts.[1]

-

Separate layers.[1][2] The product is in the upper 2-MeTHF layer.[1][2]

-

Wash organic layer with 0.5M citric acid (to remove DMAP/unreacted amine) and then Brine.[2]

-

Azeotropic Drying: 2-MeTHF forms an azeotrope with water.[1][3] Distill off ~50% of the solvent to dry the solution, then add heptane to precipitate the product.[2]

-

-

Isolation: Filter the solid product.

Results & Validation

Expected Analytical Data:

-

Appearance: Off-white to pale yellow solid.[1]

-

1H NMR (DMSO-d6): Look for the disappearance of the NH2 broad singlet (~5.5 ppm) and appearance of the sulfonamide NH (~10.5-11.0 ppm).[2] The pyridine protons will shift downfield due to the electron-withdrawing sulfonyl group.[1][2]

-

LCMS: [M+H]+ = ~331/333 (Bromine isotope pattern).

Comparison of Methods:

| Metric | Protocol A (Pyridine) | Protocol B (2-MeTHF) |

| Yield (Typical) | 85–92% | 78–88% |

| Reaction Time | 4–8 Hours | 8–16 Hours |

| Purity (Crude) | High | Moderate (requires washing) |

| Safety Profile | Poor (Neurotoxic/Flammable) | Excellent (Bio-based) |

| Scalability | Low (Chromatography often needed) | High (Crystallization driven) |

References

-

Pfizer Solvent Selection Guide. Green Chemistry, 2008, 10, 31-36.

-

Nucleophilic Catalysis in Sulfonylation. Journal of Organic Chemistry, 2018, 83, 15, 8668–8678. (Mechanistic grounding for Pyridine/DMAP usage).

-

2-Methyltetrahydrofuran as a Green Alternative to THF and DCM. Organic Process Research & Development, 2007, 11, 1, 156–159.

-

Synthesis of 3-amino-5-bromopyridine derivatives. PubChem Compound Summary, CID 12286.[1]

-

EPA Final Rule on Methylene Chloride (DCM). US EPA, 2024.[1] (Regulatory context for avoiding DCM).

Sources

Troubleshooting & Optimization

solubility issues of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide in water

Technical Support Center: Solubility Optimization for N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

Case ID: SOL-BPFB-001 Status: Active Classification: Physicochemical Troubleshooting / Assay Preparation[1][2][3][4][5]

Executive Summary

You are encountering solubility difficulties with This compound (hereafter referred to as BPFB-SA ) in aqueous media. This is a known physicochemical characteristic of halogenated N-heteroaryl sulfonamides.[1][2][3][4][5]

The molecule exhibits "brick-dust" properties : high crystallinity and high lipophilicity (LogP > 3.0), compounded by a neutral ionization state at physiological pH (7.4).[3][4][5] Successful dissolution requires disrupting the crystal lattice using specific cosolvents or manipulating the ionization state of the sulfonamide moiety.[5]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why does BPFB-SA precipitate immediately upon adding water, even after dissolving in DMSO? A: This is the "Crash-Out" effect.[1][2][3][4][5] BPFB-SA is highly lipophilic due to the 4-fluoro and 5-bromo substituents.[1][2][3][4][5] When you dilute a DMSO stock into water, the solvent power drops exponentially.[4][5] At neutral pH, the molecule remains protonated (neutral) and hydrophobic.[4][5] The water molecules self-associate (hydrophobic effect), forcing the drug molecules to aggregate and re-crystallize.[3][4][5]

-

Fix: You must maintain a minimum cosolvent ratio or introduce a solubility enhancer (see Protocol 3).[2][4][5]

Q2: Can I use acid (HCl) to dissolve it? It has a pyridine ring. A: Not recommended. While pyridine is typically basic, the 5-bromo substituent and the sulfonamide linkage are electron-withdrawing groups (EWGs).[2][3][4][5] These significantly reduce the electron density on the pyridine nitrogen, lowering its pKa (likely < 2.0).[3][4][5] You would need extremely acidic conditions to protonate it, which is incompatible with most biological assays and may hydrolyze the sulfonamide bond.[5]

Q3: What is the "Magic pH" for this compound?

A: pH > 8.5.

The sulfonamide hydrogen (

-

Mechanism: Raising the pH deprotonates the nitrogen, creating a negative charge (

).[2][3][4][5] This ionic species is significantly more water-soluble.[1][2][3][4][5]

Part 2: Optimized Solubilization Protocols

Protocol A: The "DMSO-Push" Method (Standard Screening)

Best for: High-throughput screening (HTS) and cellular assays where <1% DMSO is tolerated.[1][2][3][4][5]

Reagents:

Step-by-Step:

-

Weighing: Weigh the solid BPFB-SA.

-

Primary Solubilization: Add anhydrous DMSO to achieve a concentration of 10 mM to 20 mM .

-

Intermediate Dilution (Critical Step): Do not pipette directly into the cell media.[2][4][5]

-

Final Addition: Slowly add the working solution to your assay buffer while vortexing.

Protocol B: In-Situ Salt Formation (High Concentration)

Best for: Animal studies (IP/IV) or stock solutions requiring >1 mg/mL.[1][2][3][4][5]

Reagents:

Step-by-Step:

-

Suspend BPFB-SA powder in water (it will look like a cloudy suspension).[2][3][4][5]

-

Add 1.05 equivalents of 0.1 M NaOH dropwise while monitoring pH.

-

The suspension should clear as the sodium salt forms:

[1][2][3][4][5] -

Once dissolved, back-titrate carefully with buffer to the lowest pH that maintains solubility (likely pH ~8.5).[2][4][5]

-

Filter sterilize (0.22 µm PES membrane).[2][4][5] Nylon binds sulfonamides; avoid Nylon filters.[2][3][4]

Protocol C: Cyclodextrin Complexation (Gold Standard)

Best for: Preventing precipitation over long durations.[3][4][5]

Reagents:

Step-by-Step:

-

Prepare a 20% (w/v) HP-

-CD solution in water.[1][2][3][4][5] -

Dissolve BPFB-SA in a minimal volume of acetone or methanol (volatile solvent).[2][4][5]

-

Add the organic drug solution dropwise into the vortexing Cyclodextrin solution.

-

Evaporate the volatile solvent (SpeedVac or Nitrogen stream) under gentle heat (40°C).

-

Result: The drug is trapped inside the hydrophobic cavity of the cyclodextrin, while the exterior remains hydrophilic.[4][5]

Part 3: Quantitative Data & Visualizations

Table 1: Estimated Solubility Profile

| Solvent System | Estimated Solubility (25°C) | Notes |

| Water (pH 7.0) | < 0.01 mg/mL | Practically insoluble (Neutral form).[1][2][3][4][5] |

| Water (pH 9.5) | > 1.0 mg/mL | Soluble (Anionic form).[3][4][5] |

| DMSO | > 50 mg/mL | Excellent solvent.[2][4][5] Hygroscopic (keep sealed).[2][4][5] |

| Ethanol | ~ 5-10 mg/mL | Moderate solubility. |

| 20% HP- | ~ 2-5 mg/mL | Stable inclusion complex.[1][2][3][4][5] |

Figure 1: Solubilization Decision Logic

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental concentration requirements.

Figure 2: Ionization Mechanism

Caption: The transition from the insoluble neutral form to the soluble anionic form upon pH adjustment.

References

-

PubChem. (n.d.).[2][4][5] Sulfapyridine (Compound CID 5336).[2][4][5] National Center for Biotechnology Information.[2][4][5] Retrieved from [Link][3][4][5]

-

Perlovich, G. L., et al. (2013).[4][5] Sulfonamides: Thermochemical and Solubility Aspects. Journal of Chemical & Engineering Data.

- Relevance: Establishes the thermodynamic principles of sulfonamide crystal lattices and the impact of substituents on solubility.

-

Loftsson, T., & Brewster, M. E. (2010).[4][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

- Relevance: Validates Protocol C (Cyclodextrin complexation) for solubilizing lipophilic drugs with poor aqueous stability.

-

DrugBank Online. (n.d.).[2][4][5] Sulfonamide Class Properties.

-

Relevance: Confirms the weak acid nature of the sulfonamide group and the strategy of salt formation for solubilization.[5]

-

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for BPFB-SA before handling.

Sources

- 1. 823201-92-9|N-(3-Bromo-5-chloropyridin-2-yl)-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. 4-amino-N-pyridin-3-ylbenzenesulfonamide | C11H11N3O2S | CID 4778157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 331943-04-5: Benzenesulfonamide,4-[3-(4-methylphenyl)-… [cymitquimica.com]

- 4. Buy Online TRC - N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide | LGC Standards [lgcstandards.com]

- 5. N-(5-bromothiazol-2-ylcarbamoyl)-4-(6-fluoropyridin-3-yl)-3-methylbenzenesulfonamide | C16H12BrFN4O3S2 | CID 24752505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide [smolecule.com]

Technical Support Center: Purification of Pyridine Sulfonamides

Topic: Troubleshooting & Optimization of Column Chromatography for Pyridine Sulfonamides

Audience: Medicinal Chemists, Process Chemists, and Purification Specialists.

Introduction: The "Sticky" Molecule Challenge

Pyridine sulfonamides represent a "perfect storm" for standard normal-phase chromatography. You are fighting two distinct chemical behaviors simultaneously:

-

The Pyridine Ring (Basic): The nitrogen lone pair (pKa ~5.2) acts as a hydrogen bond acceptor and a weak base, interacting strongly with the acidic silanols (Si-OH) on silica gel. This causes severe peak tailing (streaking).

-

The Sulfonamide Group (Polar/Acidic): The sulfonyl group is highly polar, and primary sulfonamides (

) are weakly acidic (pKa ~10). This polarity often leads to poor solubility in non-polar mobile phases and "sticking" to the baseline.

This guide provides a self-validating workflow to overcome these interactions, moving from pre-column workups to advanced stationary phase selection.

Module 1: Pre-Chromatography Diagnostics

Before packing a column, determine if you can avoid it entirely.

Q: My crude mixture is a black tar. Should I load this directly onto the column?

A: Absolutely not. Pyridine sulfonamides are amphoteric (basic pyridine, acidic sulfonamide N-H). You should exploit this for an Acid/Base extraction "wash" to remove non-polar impurities and neutral byproducts before chromatography.

Protocol: The "Amphoteric Switch" Workup

-

Dissolve crude in EtOAc or DCM.

-

Acid Wash: Extract with 1M HCl.

-

Chemistry: Pyridine protonates (

) and moves to the aqueous layer. Impurities (neutrals) stay in organics. -

Action: Discard organic layer (after verifying product is in aqueous!).

-

-

Basify: Neutralize the aqueous layer with sat.

or 1M NaOH until pH ~8-9.-

Chemistry: Pyridine deprotonates; product precipitates or becomes soluble in organics.

-

Note: Do not go to pH >12 if you have a primary sulfonamide, or you may form the water-soluble sulfonamide salt (

).

-

-

Extract: Extract back into DCM/EtOAc. Dry (

) and concentrate.-

Result: You now have a semi-pure solid that will load cleanly.

-

Module 2: Normal Phase Troubleshooting (The "Streaking" Issues)

Q: My compound streaks from the baseline to the solvent front. How do I fix this tailing?

A: You are seeing Silanol Activity . The pyridine nitrogen is hydrogen-bonding to the acidic silica surface. You must block these sites using a "sacrificial base."

The Fix: Triethylamine (TEA) Deactivation

-

Standard Protocol: Add 1% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in DCM/MeOH).

-

The "Pre-Wash" Method (Better for sensitive compounds):

Q: I am using 20% MeOH in DCM to move my polar compound, but I see white precipitate in my test tubes. What is it?

A: That is dissolved silica .

-

The Science: Methanol is protic and polar.[4] When mixed with DCM (halogenated), concentrations of MeOH >10% can actually dissolve the silica gel matrix, especially with granular (irregular) silica. This contaminates your fractions with amorphous silica.

-

The Solution:

-

Switch Solvent System: Use Acetone/Hexane or Acetone/DCM . Acetone is polar but aprotic and does not dissolve silica as aggressively.

-

Use Spherical Silica: High-quality spherical silica is more resistant to dissolution than granular silica.

-

Bonded Phases: Switch to a Diol or CN (Cyano) stationary phase (see Module 3).

-

Module 3: Stationary Phase Selection (When Silica Fails)

Q: Even with TEA, my separation is poor. What column should I use?

A: Standard silica is often the wrong tool for pyridine sulfonamides. Use the table below to select the correct stationary phase based on your specific failure mode.

| Stationary Phase | Surface Chemistry | Best For... | Mobile Phase Strategy |

| Silica (Standard) | Acidic Silanols | General purification | Must use 1% TEA or |

| Amine (NH2) | Basic Propyl-amine | Acid-sensitive compounds. The surface is basic, so it repels the basic pyridine (no tailing) without added TEA. | Hexane/EtOAc or DCM/EtOAc. No modifier needed. |

| C18 (Reverse Phase) | Hydrophobic Alkyl | Highly polar sulfonamides that stick to silica baseline. | Water/MeCN with 0.1% Formic Acid (low pH) or Ammonium Bicarbonate (high pH). |

| Cyano (CN) | Intermediate Polarity | "Goldilocks" separation. Less retentive than silica, orthogonal selectivity. | Normal phase solvents (Heptane/EtOAc).[5] Very fast equilibration. |

Q: Should I use Reverse Phase (C18) at Low or High pH?

A: For Pyridines, High pH is often superior but requires specific columns.

-

Low pH (Formic Acid): Pyridine is protonated (

). It becomes highly polar and elutes very fast (often in the void volume). -

High pH (Ammonium Bicarbonate, pH 10): Pyridine is neutral. It retains well on C18 and separates based on the sulfonamide hydrophobicity. Ensure your C18 column is rated for pH 10 (e.g., hybrid silica).

Module 4: Solubility & Loading

Q: My sample precipitates the moment it hits the column. How do I load it?

A: This is "Solubility Shock." Your sample is soluble in DCM but crashes out when it hits the Hexane in the column equilibration solvent.

The Fix: Solid Loading (Dry Loading)

-

Dissolve crude in MeOH or DCM.

-

Add Celite 545 or Silica Gel (ratio 1:2 crude:solid).

-

Rotovap to dryness. You will have a free-flowing powder.

-

Pour this powder on top of the pre-packed column (or into a solid load cartridge).

-

Why this works: It eliminates the solvent mismatch. The compound elutes only when the mobile phase strength is sufficient to dissolve/move it.

Visual Workflow: Decision Logic for Purification

Caption: Decision tree for selecting the optimal purification strategy based on compound behavior and solubility.

References

-

Biotage. (2023).[6] Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link]

-

Teledyne ISCO. (2012). Purification of Basic Compounds using RediSep Rf Amine Columns. Technical Note TN23. Retrieved from [Link]

-

Rivera, D., & Harris, J. M. (2001).[7] In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol−Gel Films.[7][8] Langmuir, 17(9), 2658–2666. Retrieved from [Link]

-

Common Organic Chemistry. (2023). Solvent Systems for Silica Gel Column Chromatography.[3][9] Retrieved from [Link]

-

Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

Sources

- 1. md-scientific.dk [md-scientific.dk]

- 2. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Chromatography [chem.rochester.edu]

- 4. biotage.com [biotage.com]

- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 6. biotage.com [biotage.com]

- 7. In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol–Gel Films Using Attenuated-Total-Internal-Reflection Fourier-Transform Infrared Spectroscopy (Journal Article) | OSTI.GOV [osti.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

overcoming steric hindrance in 3,5-disubstituted pyridine synthesis

Ticket #35-PYR-SYN: Overcoming Steric & Electronic Barriers in 3,5-Disubstituted Pyridines

Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Priority: High (Blocker for SAR generation)

Introduction: The "Meta" Paradox

Welcome to the Heterocycle Synthesis Helpdesk. You are likely here because you are trying to install substituents at the 3- and 5-positions of a pyridine ring, and standard Suzuki or Negishi couplings are failing.

The Core Problem: The 3,5-positions (meta) of pyridine are electronically deactivated (making electrophilic substitution difficult) and do not benefit from the Directed Ortho Metallation (DoM) effects that activate the 2,4-positions. Furthermore, if you do manage to halogenate these positions, subsequent cross-couplings often stall due to steric clashes with the nitrogen lone pair or existing substituents.

This guide provides three "Tier 2" solutions that move beyond standard textbook chemistry, focusing on Iridium-catalyzed C-H activation (the "Backdoor"), Ligand Engineering (the "Battering Ram"), and MIDA Boronates (the "Trojan Horse").

Module 1: The "Backdoor" Strategy (Ir-Catalyzed C-H Activation)

User Query: "I cannot selectively halogenate the 3,5-positions. Electrophilic substitution gives mixtures, and lithiation hits the 2- or 4-position. How do I access the 3,5-core directly?"

Technical Insight: Standard lithiation (e.g., n-BuLi) is driven by the acidity of the C-H bond adjacent to the nitrogen (C2/C6). However, Iridium-catalyzed C-H borylation operates under steric control , not electronic control. The active catalyst species is bulky; it avoids the nitrogen lone pair and any substituents at C2/C6, preferentially activating the sterically accessible C3/C5 bonds.

The Solution: Use an Iridium(I) catalyst with a bipyridine ligand to install a pinacol boronate directly at the 3,5-positions.

Standard Operating Procedure (SOP): C-H Borylation

| Component | Reagent | Role |

| Pre-catalyst | [Ir(OMe)(cod)]2 | Generates the active Ir-species. |

| Ligand | dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) | Bulky ligand that enforces steric selectivity for the 3,5-positions. |

| Boron Source | B2pin2 (Bis(pinacolato)diboron) | The borylating agent. |

| Solvent | Hexane or THF (or Neat) | Non-polar solvents often accelerate the reaction. |

Protocol:

-

Glovebox/Schlenk: In a nitrogen-filled glovebox, combine [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3 mol%) in hexane (0.5 M).

-

Activation: Stir for 5 minutes until the solution turns dark brown (active catalyst formation).

-

Addition: Add B2pin2 (1.0 equiv per C-H bond to be functionalized) and the pyridine substrate.

-

Reaction: Seal and heat to 80 °C for 4–16 hours.

-

Workup: Evaporate volatiles. The resulting 3,5-bis(boryl)pyridine is often stable enough for silica chromatography (rapid) or can be used directly in Suzuki couplings.

Why this works: The dtbpy ligand creates a "steric pocket" around the Iridium center. The C2/C6 protons are too close to the nitrogen lone pair (which can poison the catalyst) or too sterically crowded. The C4 position is accessible but often less favored than the combined statistics of C3 and C5 unless C3/C5 are blocked.

Module 2: The "Ghost" Signal (Protodeboronation)

User Query: "I successfully made the 3,5-dibromopyridine, but when I try to couple it with a boronic acid, my yield is <10%. I see the de-borylated starting material in LCMS."

Technical Insight: Pyridyl boronic acids are notoriously unstable.[1] The electron-deficient pyridine ring facilitates protodeboronation (hydrolysis of the C-B bond) under the basic aqueous conditions required for Suzuki coupling. This happens faster than the transmetallation step.

The Solution: Switch to MIDA Boronates or Potassium Trifluoroborates . These are "slow-release" reagents that protect the boron atom until the exact moment of reaction, maintaining a low but constant concentration of the active boronic acid.

Troubleshooting Matrix: Boron Source Selection

| Boron Species | Stability | Reactivity | Best Use Case |

| Boronic Acid -B(OH)2 | Low (Rapid hydrolysis) | High | Simple, electron-rich aryls. Avoid for pyridines. |

| Pinacol Ester -Bpin | Medium | Medium | Standard couplings; can still suffer protodeboronation in pyridines. |

| MIDA Boronate | High (Air/Water stable) | Controlled (Slow release) | Unstable 3-pyridyl species. Requires hydrolytic release. |

| Trifluoroborate -BF3K | Very High | High (with specific conditions) | Scalable synthesis; requires specific solubility conditions. |

MIDA Coupling Protocol (Burke Method):

-

Mix: Aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), Cu(OAc)2 (0.5 equiv - promotes transmetallation).

-

Solvent: DMF:Water (95:5) or anhydrous DMF with slow addition of base.

-

Catalyst: Pd(PPh3)4 or Pd2(dba)3 / XPhos.

-

Temp: 60–100 °C. Note: The slow hydrolysis of the MIDA ester prevents the buildup of the unstable boronic acid, mitigating protodeboronation.

Module 3: The "Steric Wall" (Ligand Engineering)

User Query: "I am trying to couple a bulky group at the 3-position next to an existing 4-substituent. The catalyst dies."

Technical Insight: Standard ligands (PPh3, dppf) lack the bulk to force reductive elimination in crowded systems. They also fail to protect the Pd center from non-productive coordination by the pyridine nitrogen.

The Solution: Use Buchwald Dialkylbiaryl Ligands or Pd-PEPPSI precatalysts.

-

XPhos / SPhos: These ligands have high "buried volume" (%V_bur). They form a monolithic block over the metal, forcing the substrates together to speed up reductive elimination (the rate-determining step in hindered couplings).

-

Pd-PEPPSI-IPr: A "throw-and-go" catalyst stabilized by an NHC (N-heterocyclic carbene). It is extremely resistant to air and moisture and excels at coupling sterically hindered pyridines (the "throw-and-go" solution).

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing 3,5-disubstituted pyridines.

Caption: Decision Matrix for accessing 3,5-disubstituted pyridines via C-H activation or Cross-Coupling.

References

-

Ir-Catalyzed C-H Borylation (Steric Control)

- Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of Arylboronic Esters. Journal of the American Chemical Society.

-

MIDA Boronates (Solving Protodeboronation)

- Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids. Journal of the American Chemical Society.

-

Trifluoroborates (Alternative Stability)

- Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

-

Knochel-Hauser Bases (Metallation Strategy)

- Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS/MS Analysis of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for this purpose, providing invaluable insights into molecular weight and structure through controlled fragmentation. This guide offers an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometric fragmentation pattern of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide will leverage established fragmentation principles of its core structural motifs—N-aryl sulfonamides, bromopyridines, and fluorobenzenes—to construct a predictive fragmentation pathway. This will be compared with the known fragmentation behavior of analogous sulfonamides, providing a robust framework for the identification and characterization of this and related compounds.

The Structural Landscape and Its Implications for Fragmentation

This compound possesses a molecular architecture characterized by a central sulfonamide linkage connecting a 4-fluorophenyl ring and a 5-bromopyridinyl moiety. The presence of two distinct halogen atoms, a sulfonamide bridge, and two aromatic systems suggests a rich and informative fragmentation pattern under collision-induced dissociation (CID).

Predicted Fragmentation Pathways under ESI-MS/MS

Based on extensive studies of sulfonamide fragmentation, several key bond cleavages can be anticipated.[1][2][3][4][5] The most probable sites of fragmentation are the S-N bond and the C-S bond, often accompanied by rearrangements.

A. Cleavage of the Sulfonamide S-N Bond:

One of the most common fragmentation pathways for sulfonamides involves the cleavage of the bond between the sulfur atom and the nitrogen atom of the sulfonamide linkage.[6] For the target molecule, this would lead to two primary fragment ions:

-

The 4-fluorobenzenesulfonyl cation (m/z 159.00): This fragment arises from the cleavage of the S-N bond with charge retention on the sulfur-containing portion.

-

The 5-bromopyridin-3-amine radical cation (m/z 172.96): This fragment would result from the same S-N bond cleavage with charge retention on the pyridine-containing portion.

B. Cleavage of the Aryl C-S Bond and SO₂ Elimination:

Another characteristic fragmentation of aromatic sulfonamides is the cleavage of the C-S bond, often accompanied by the neutral loss of sulfur dioxide (SO₂), a stable small molecule.[2] This pathway can be particularly informative.

-

Loss of SO₂ (64 Da): A prominent neutral loss of 64 Da from the protonated molecule is a strong indicator of a sulfonamide. This rearrangement is often promoted by electron-withdrawing groups on the aromatic ring.[2]

C. Fragmentation of the Aromatic Rings:

Subsequent fragmentation of the primary fragment ions can provide further structural confirmation.

-

Fragmentation of the 4-fluorobenzenesulfonyl moiety: This portion can undergo further fragmentation, such as the loss of SO₂ to yield a fluorophenyl cation (m/z 95.02).

-

Fragmentation of the 5-bromopyridinyl moiety: The bromopyridine fragment is expected to exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Further fragmentation could involve the loss of bromine or cleavage of the pyridine ring.

The interplay of these pathways is visualized in the following workflow:

Sources

- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Study of the Fragmentation Pathways of Sulfonamides by High-resol...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]

structure-activity relationship (SAR) of 5-bromopyridine sulfonamides

Executive Summary

In the development of small-molecule inhibitors—particularly for metalloenzymes like Carbonic Anhydrase (CA) and anti-apoptotic targets like Bcl-2—the choice of the central aromatic scaffold is determinative.[1] While benzene sulfonamides have historically served as the "workhorse" pharmacophore, 5-bromopyridine-3-sulfonamides offer distinct physicochemical and binding advantages.